Technical Guide: 5,7-Difluoro-2-tetralone (CAS No. 172366-38-0)
Technical Guide: 5,7-Difluoro-2-tetralone (CAS No. 172366-38-0)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information. Detailed experimental data for 5,7-Difluoro-2-tetralone is limited. The experimental protocols and pathway diagrams are representative examples based on the known chemistry of tetralone scaffolds and should be adapted and validated for specific research applications.
Introduction
5,7-Difluoro-2-tetralone is a fluorinated derivative of tetralone, a bicyclic aromatic ketone.[1] Its chemical structure, featuring two fluorine atoms on the aromatic ring, makes it a compound of interest in medicinal chemistry and organic synthesis.[1] The incorporation of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it a common strategy in drug design.[1][2]
This compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and novel drug candidates.[1][3][4][5] The tetralone scaffold itself is a privileged structure found in numerous natural products and pharmacologically active compounds with a broad spectrum of bioactivities, including anticancer and antimicrobial properties.[3][4][5][6][7]
Physicochemical Properties
Quantitative data for this specific compound is not widely published in peer-reviewed literature. The following table summarizes typical data available from chemical suppliers. Researchers should confirm these properties via internal analysis.
| Property | Value | Source |
| CAS Number | 172366-38-0 | [1] |
| IUPAC Name | 5,7-difluoro-3,4-dihydronaphthalen-2(1H)-one | [1] |
| Molecular Formula | C₁₀H₈F₂O | [1] |
| Molecular Weight | 182.17 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| SMILES | O=C1CC2=CC(F)=CC(F)=C2C1 | [1] |
| InChI Key | HOUVATQQKYAEBB-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Representative Synthesis Protocol: Intramolecular Friedel-Crafts Acylation
The most common route to tetralones involves the intramolecular Friedel-Crafts acylation of a corresponding arylbutyric acid.[1][7][9] The following is a representative, generalized protocol adapted from the synthesis of a related compound, 5,7-Difluoro-1-tetralone.[9]
Reaction: 4-(2,4-Difluorophenyl)butyric acid → 5,7-Difluoro-1-tetralone (Analogue for methodological reference)
Materials:
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4-(2,4-Difluorophenyl)butyric acid (1 equivalent)
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Polyphosphoric acid (PPA) (10 parts by weight)
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Phosphorus pentoxide (P₂O₅) (1 part by weight)
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Ice-water mixture
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Diethyl ether or Ethyl acetate
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Saturated sodium bicarbonate solution
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Eluent: Hexane/Ethyl acetate mixture (e.g., 4:1)
Procedure:
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Catalyst Preparation: In a round-bottom flask equipped with a mechanical stirrer, combine polyphosphoric acid and phosphorus pentoxide. Heat the mixture to approximately 60°C and stir until a homogeneous solution is formed.
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Acylation Reaction: Add 4-(2,4-Difluorophenyl)butyric acid to the activated PPA mixture. Increase the temperature to 80°C and stir vigorously for 1.5 to 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, carefully pour the hot reaction mixture onto a stirred ice-water mixture to quench the reaction and precipitate the product.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x volumes).
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Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.
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Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: Purify the crude tetralone using silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure product.[9]
Applications in Drug Discovery and Medicinal Chemistry
5,7-Difluoro-2-tetralone is primarily used as an intermediate in the synthesis of potential therapeutic agents.[1][10] The tetralone framework is a key component in compounds explored for various diseases.[4][6]
Potential Therapeutic Areas:
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Anticancer Agents: Tetralone derivatives have shown cytotoxic effects against various cancer cell lines.[1][3] The difluoro substitution on this specific scaffold could be leveraged to develop new antiproliferative compounds.[1]
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Antimicrobial Agents: Derivatives of 5,7-Difluoro-2-tetralone have been investigated for their potential as antimicrobial agents.[1]
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Neurological Disorders: The tetralone scaffold is present in drugs targeting the central nervous system, and fluorinated analogues are often explored for enhanced properties and potential in treating neurological disorders.[1][5][6]
The presence of the ketone functional group and the activated aromatic ring allows for a variety of chemical modifications to generate a library of new chemical entities for screening.
Visualizations: Workflows and Pathways
Generalized Synthetic Workflow
This diagram illustrates a typical workflow where 5,7-Difluoro-2-tetralone acts as a key intermediate in a drug discovery program.
Caption: Generalized workflow for drug discovery using 5,7-Difluoro-2-tetralone.
Hypothetical Target Interaction Pathway
Given that tetralone derivatives are explored as anticancer agents, this diagram shows a hypothetical mechanism where a downstream derivative of 5,7-Difluoro-2-tetralone inhibits a key signaling pathway involved in cell proliferation.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway.
References
- 1. Buy 5,7-Difluoro-2-tetralone | 172366-38-0 [smolecule.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. nbinno.com [nbinno.com]
- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 6,7-Difluoro-1-tetralone | 137114-68-2 | Benchchem [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Tetralone synthesis [organic-chemistry.org]
- 9. prepchem.com [prepchem.com]
- 10. medchemexpress.com [medchemexpress.com]
